4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Description
4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by a pyrido[1,2-a]pyrimidine core with a 4-imino group, a 6-methyl substituent, and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, distinguishing it from related derivatives such as 4-oxo analogs or ester/amide variants.
Properties
IUPAC Name |
4-imino-6-methylpyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-2-4-8-12-5-7(10(14)15)9(11)13(6)8/h2-5,11H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUHOPNTIJSGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=N)N12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494550 | |
| Record name | 4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61532-72-7 | |
| Record name | 4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alcohols, amines, and acid chlorides under appropriate conditions.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include amine derivatives.
- Substitution products include esters, amides, and other functionalized derivatives.
Scientific Research Applications
4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- 4-Imino vs. For example, 4-oxo derivatives like those in Table 1 exhibit diuretic activity, while imino variants may modulate solubility or metabolic stability .
- Methyl Substituent at Position 6 : The 6-methyl group in the target compound may enhance lipophilicity compared to unsubstituted analogs (e.g., 7-bromo-4-oxo derivatives), influencing membrane permeability .
- Carboxylic Acid vs. Amides/Esters: The free carboxylic acid in the target compound contrasts with amide or ester derivatives, which are often synthesized to improve bioavailability or target specific enzymes. For instance, dialkylaminoalkylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid showed antiviral activity against HSV-1 (e.g., compound 5d, 2.2 log inhibition) .
Diuretic Activity
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (e.g., dialkylaminoalkylamides) demonstrated significant diuretic effects in comparative studies with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. The pyrido[1,2-a]pyrimidine derivatives exhibited enhanced potency, attributed to their improved solubility in polar solvents .
Antitubercular Activity
Benzoimidazo[1,2-a]pyrimidine derivatives with nitro-phenyl substituents (e.g., compound 325) showed potent activity against Mycobacterium tuberculosis (MIC: 16 μg/ml), highlighting the importance of aromatic substituents for antitubercular efficacy. The absence of such groups in the target compound suggests divergent applications .
Analgesic and Antiviral Properties
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides displayed analgesic activity, likely mediated by bioisosteric replacement strategies targeting opioid or COX pathways . Antiviral activity against HSV-1 was observed for amide derivatives, with potency linked to dimethylaminoethyl side chains .
Biological Activity
4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrido[1,2-a]pyrimidine family, characterized by its unique bicyclic structure that incorporates both pyridine and pyrimidine rings. Its molecular formula is with a molecular weight of approximately 203.2 g/mol. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The structural features of this compound include:
- Carboxylic Acid Group : Located at the 3-position, which can undergo typical reactions such as esterification.
- Imino Group : Potentially reactive in nucleophilic addition reactions.
- Methyl Substituents : Present at the 6 and 8 positions, influencing biological activity by altering interactions with macromolecules.
Antimicrobial Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of specific enzymes crucial for bacterial survival.
Anticancer Properties
Studies have highlighted the anticancer potential of similar compounds. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. The presence of the imino group and carboxylic acid enhances interaction with biological targets relevant to cancer pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through in vivo studies. These studies demonstrate the compound's ability to reduce inflammation markers in animal models.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular responses.
- Nucleic Acid Binding : Some studies suggest that similar structures can bind to DNA or RNA, affecting replication and transcription processes.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a carboxylic acid group showed enhanced antibacterial activity compared to those without.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Imino-6-methyl | E. coli | 32 µg/mL |
| 4-Imino-6-methyl | S. aureus | 16 µg/mL |
Case Study: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions. Research has also focused on synthesizing derivatives to enhance biological activity and reduce toxicity.
| Derivative | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl Derivative | One methyl group at position 6 | Increased anticancer activity |
| Amino Group Substituted | Contains an amino group instead of imino | Different interaction mechanisms |
Q & A
Q. What are the recommended synthetic routes for 4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid?
A two-step approach is commonly employed:
- Step 1 : Condensation of dimethyl acetone-1,3-dicarboxylate with 2-aminopyridine derivatives to form the pyridopyrimidine core.
- Step 2 : Functionalization via amidation or carboxylation at the 3-position. For example, tricarbonylmethane intermediates can undergo cyclization under acidic conditions to introduce the imino and methyl groups .
- Validation : Monitor reaction progress using TLC or HPLC, and confirm intermediates via -NMR (e.g., methyl protons at δ 2.5–3.0 ppm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; λ = 254 nm). Acceptable purity for biological assays is >95% .
- Structural Confirmation :
- -NMR: Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.6 ppm).
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
Q. What are the key structural features influencing its reactivity?
- The pyrido[1,2-a]pyrimidine core provides rigidity, while the 3-carboxylic acid group enables salt formation or conjugation.
- The 4-imino group participates in hydrogen bonding, critical for target binding. Substituents at the 6-methyl position enhance lipophilicity, affecting solubility and membrane permeability .
Advanced Research Questions
Q. How can bioisosteric replacements be applied to modify its pharmacological profile?
- Replace the 3-carboxylic acid with sulfonamide or tetrazole groups to improve metabolic stability while retaining hydrogen-bonding capacity.
- Example : In pyridopyrimidine carboxamides, such substitutions enhanced analgesic activity by 30–40% in rodent models .
- Validation : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Verify compound stability in assay buffers (e.g., pH 7.4 PBS) using LC-MS.
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to distinguish direct target effects from off-target toxicity.
- Replicate experiments with independently synthesized batches to rule out batch variability .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Key Parameters :
- Temperature : Conduct cyclization at 80–100°C to balance reaction rate and byproduct formation.
- Catalyst : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed steps, achieving yields >75% .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Q. What strategies mitigate instability during synthesis or storage?
- Storage : Store lyophilized solid at –20°C under inert gas (argon) to prevent oxidation of the imino group.
- Handling : Prepare fresh solutions in degassed DMSO for biological assays to avoid hydrolysis .
Q. How can bioactivity against kinase targets (e.g., EGFR/HER2) be systematically evaluated?
- Assay Design :
- In vitro kinase assay : Use recombinant EGFR/HER2, ATP, and a fluorescent peptide substrate (e.g., FITC-labeled poly-Glu-Tyr).
- Protocol : Pre-incubate compound with kinase (30 min), add ATP/substrate, and measure fluorescence quenching (Ex/Em = 485/535 nm).
- Data Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
